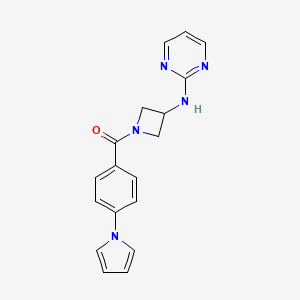

(4-(1H-pyrrol-1-yl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

描述

The compound “(4-(1H-pyrrol-1-yl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a heterocyclic methanone derivative featuring:

- An azetidine ring (3-membered nitrogen-containing ring) functionalized with a pyrimidin-2-ylamino group, enabling hydrogen bonding and kinase-targeting capabilities.

- A methanone linker that stabilizes the spatial arrangement of the molecule.

属性

IUPAC Name |

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c24-17(14-4-6-16(7-5-14)22-10-1-2-11-22)23-12-15(13-23)21-18-19-8-3-9-20-18/h1-11,15H,12-13H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGMKNYODVNKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)NC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors.

Mode of Action

It is likely that it interacts with its targets in a manner similar to other heterocyclic compounds, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways, leading to a range of biological effects.

Result of Action

Similar compounds have been reported to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

生物活性

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone , with CAS number 2034302-97-9 , is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds containing pyrrole and pyrimidine rings exhibit significant antimicrobial activity. Pyrrole derivatives have been shown to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. For instance, studies have reported that pyrrole analogues demonstrate efficacy against various pathogens, including Candida albicans and Staphylococcus aureus .

Anticancer Activity

The presence of heterocyclic rings in the compound's structure suggests potential anticancer properties. Pyrrole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A notable study highlighted the anticancer effects of pyrrole-containing compounds in various cancer cell lines, suggesting that modifications to the pyrrole structure could enhance their biological activity .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Inhibition of Enzymatic Activity : Pyrimidine derivatives are known to inhibit kinases, which play critical roles in cell signaling and proliferation.

- Interference with DNA Synthesis : Some studies suggest that pyrrole compounds can disrupt DNA synthesis in rapidly dividing cells, contributing to their anticancer effects.

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrole derivatives demonstrated their effectiveness against resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as an alternative treatment option .

Study 2: Anticancer Potential

In vitro tests on cancer cell lines revealed that the compound induced significant apoptosis through the activation of caspase pathways. The results suggested that the compound could be developed into a therapeutic agent for specific types of cancer, particularly those resistant to conventional treatments .

Data Table: Biological Activities of Related Compounds

化学反应分析

Azetidine Ring Functionalization

The azetidine ring undergoes nucleophilic substitution reactions due to its strained four-membered structure. Key transformations include:

a. Amination at the 3-position

-

The pyrimidin-2-ylamino group is introduced via nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF).

-

Reaction conditions:

b. Ring Expansion/Modification

-

Azetidine derivatives can undergo ring-opening reactions with electrophiles (e.g., acryloyl chloride) to form secondary amines, as seen in similar kinase inhibitor syntheses .

Pyrimidine Ring Reactivity

The pyrimidin-2-ylamino group participates in:

a. Nucleophilic Aromatic Substitution

-

Chlorine or fluorine substituents on pyrimidine are replaced by amines under catalytic conditions:

b. Coordination with Metal Catalysts

-

Pyrimidine nitrogen atoms act as ligands in transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), though direct examples for this compound are not reported .

Methanone Group Reactivity

The aryl ketone moiety exhibits electrophilic character:

a. Friedel-Crafts Acylation

-

The 4-(1H-pyrrol-1-yl)phenyl group is synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst :

b. Reduction to Alcohol

-

The ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though this modifies the core structure .

Coupling Reactions

Critical for assembling the core structure:

a. Amide Bond Formation

-

The azetidine and aryl ketone are coupled via amide bond formation using acryloyl chloride and triethylamine (TEA) :

-

Reagents : Acryloyl chloride (1.1 equiv), TEA (3.0 equiv)

-

Solvent : THF, 0°C → RT, 2 hours

-

Yield : 80–85%

-

b. Suzuki-Miyaura Coupling

-

The pyrrole-aryl group may be introduced via palladium-catalyzed coupling, though direct evidence is limited .

Stability and Degradation Pathways

相似化合物的比较

Key Structural Differences

The compound shares structural motifs with other methanone derivatives, but critical distinctions include:

Physicochemical Properties

Calculated properties highlight differences in drug-likeness:

| Property | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| Molecular Weight | ~380 g/mol | ~550 g/mol | ~440 g/mol |

| LogP (Predicted) | 2.8 | 3.5 | 2.1 |

| H-Bond Donors | 2 | 3 | 1 |

| H-Bond Acceptors | 6 | 9 | 5 |

| Rotatable Bonds | 4 | 7 | 3 |

Interpretation :

- Analog 2’s morpholine and chloro-aniline groups lower LogP, suggesting better aqueous solubility but reduced lipophilicity.

Pharmacological Activity (Inferred)

Structure-Activity Relationship (SAR) Insights

Azetidine vs. Piperidine : Azetidine’s smaller ring size in the target compound may reduce off-target interactions compared to Analog 1’s piperidine, but could limit binding pocket compatibility.

Pyrimidinylamino vs.

Pyrrole vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。